2,4'-Dibromoacetophenone
Overview
Description
2,4’-Dibromoacetophenone is a chemical compound with the molecular formula BrC6H4COCH2Br . It is used as a reagent for the analysis of fatty acids by HPLC as 4-bromophenacyl esters and in the protection of phenols and carboxylic acids .
Synthesis Analysis
2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Molecular Structure Analysis
The geometrical parameters and optimized energies of 2,4’-Dibromoacetophenone were performed by density functional theory (DFT) B3LYP method 6-311++G (d,p) basis sets .Chemical Reactions Analysis
2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2,4’-Dibromoacetophenone is off-white crystals or powder . It has a melting point of 108-110 °C . It is soluble in dimethyl sulfoxide (5 mg/ml), methanol (20 mg/ml), toluene, and ethanol . It is insoluble in water .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids
2,4’-Dibromoacetophenone: is employed as a reagent in HPLC for the analysis of fatty acids. It is used to form 4-bromophenacyl esters of fatty acids, which are then separated and quantified using HPLC. This application is crucial for understanding the fatty acid composition in various biological samples, which can have implications in health, disease research, and food industry quality control .
Protection of Phenols and Carboxylic Acids
In synthetic chemistry, protecting groups are used to temporarily mask functional groups to prevent them from reacting2,4’-Dibromoacetophenone serves as a protecting agent for phenols and carboxylic acids, allowing for selective reactions to occur on other parts of the molecule without interference from these reactive groups .
Synthesis of α,β-Unsaturated Ketones
This compound undergoes condensation reactions with aldehydes in the presence of catalysts like SnCl2 or SmI3 . The result is the formation of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Esterification of Carboxylic Acids
2,4’-Dibromoacetophenone: is also useful in the esterification process of carboxylic acids. Esterification is a key reaction in organic synthesis, producing esters that have applications ranging from fragrances to polymers .
Safety And Hazards
Future Directions
2,4’-Dibromoacetophenone has been used in a novel method for the fast and precise quantification of PLGA by RP-HPLC . The polymer is hydrolyzed into its monomers, glycolic acid, and lactic acid. Afterwards, the monomers are derivatized with the absorption-enhancing molecule 2,4’-dibromoacetophenone .
properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSFKCZZIXQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059201 | |
Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |
Record name | p-Bromophenacyl bromide | |
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Product Name |
2,4'-Dibromoacetophenone | |
CAS RN |
99-73-0 | |
Record name | 4-Bromophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Bromophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |
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Record name | 2,4'-Dibromoacetophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224 | |
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Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
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Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dibromoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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